molecular formula C8H13BF3KN2 B1404705 Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate CAS No. 1402242-79-8

Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate

Cat. No. B1404705
M. Wt: 244.11 g/mol
InChI Key: XKWZPUCJJGQDFT-UHFFFAOYSA-N
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Description

Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate is a type of organoboron compound known as a potassium trifluoroborate salt . These salts are often used in Suzuki-Miyaura type reactions .


Molecular Structure Analysis

The InChI code for a similar compound, potassium (3- (tert-butyl)cyclobutyl)trifluoroborate, is 1S/C8H15BF3.K/c1-8(2,3)6-4-7(5-6)9(10,11)12;/h6-7H,4-5H2,1-3H3;/q-1;+1 . This provides some insight into the molecular structure of the compound.


Chemical Reactions Analysis

Potassium trifluoroborate salts are often used in Suzuki-Miyaura type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .


Physical And Chemical Properties Analysis

Potassium trifluoroborate salts are typically moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are often free-flowing crystalline solids .

Scientific Research Applications

Potassium in Agriculture

Potassium plays a crucial role in agriculture, impacting plant growth, yield, and resistance to stressors. Research highlights the importance of potassium in soils and plants, discussing the need for future research to address the challenges of potassium availability and its impact on crop quality and stress resistance. The role of potassium solubilizing bacteria (KSB) in converting insoluble potassium to forms available for plant uptake is also emphasized, indicating a sustainable approach to enhance crop growth and yield (Römheld & Kirkby, 2010; Etesami, Emami, & Alikhani, 2017).

Potassium-Based Energy Storage

Potassium-based batteries, particularly potassium-ion batteries (PIBs), are considered promising alternatives to lithium-ion batteries due to their economic value and abundance. Studies focus on the development of potassium-sulfur (K-S) and potassium-selenium (K-Se) batteries, highlighting the challenges and prospects for high-energy-density and cost-effective energy storage solutions (Yao & Zhu, 2020).

Environmental Applications

The environmental behavior of methyl tert-butyl ether (MTBE), a compound structurally related to the query compound, has been extensively studied. Research on MTBE, a gasoline additive, focuses on its solubility, transport in groundwater, and resistance to biodegradation. These studies have implications for understanding the environmental fate of similar potassium organofluorine compounds (Squillace, Pankow, Korte, & Zogorski, 1997).

Chemical Synthesis and Decomposition

Research on the decomposition of organic ethers, including MTBE, using cold plasma reactors, provides insights into environmental remediation techniques. These studies are relevant for understanding the chemical reactions and potential applications of potassium trifluoroborate compounds in industrial processes (Hsieh, Tsai, Chang, & Tsao, 2011).

Catalytic Applications

Catalytic applications of potassium compounds, including kinetic resolution processes, are crucial in asymmetric synthesis. Research in this area explores the development of chiral catalysts and their applications in producing enantiopure compounds, highlighting the versatility of potassium in catalysis (Pellissier, 2011).

Safety And Hazards

Potassium trifluoroborate salts can cause skin irritation and serious eye irritation. They may also cause respiratory irritation .

Future Directions

Potassium trifluoroborate salts continue to be a subject of research due to their stability and versatility in chemical reactions . They are expected to find increasing use in various synthetic pathways.

properties

IUPAC Name

potassium;(5-tert-butyl-2-methylpyrazol-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BF3N2.K/c1-8(2,3)6-5-7(9(10,11)12)14(4)13-6;/h5H,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWZPUCJJGQDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NN1C)C(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate

CAS RN

1402242-79-8
Record name Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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